

# physical and chemical properties of (2-chloro-6-methylquinolin-3-yl)methanol

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## Compound of Interest

Compound Name: (2-chloro-6-methylquinolin-3-yl)methanol

Cat. No.: B187100

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An In-depth Technical Guide on the Physical and Chemical Properties of **(2-Chloro-6-methylquinolin-3-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(2-Chloro-6-methylquinolin-3-yl)methanol**, a substituted quinoline derivative, holds potential as a versatile building block in medicinal chemistry and materials science. Quinoline scaffolds are central to numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and antileishmanial properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the known physical and chemical properties of **(2-chloro-6-methylquinolin-3-yl)methanol**, its synthesis, and its spectral characteristics. The information is compiled to support further research and development involving this compound.

## Chemical Identity and Physical Properties

**(2-Chloro-6-methylquinolin-3-yl)methanol** is a heterocyclic aromatic compound.<sup>[1]</sup> Its structure consists of a quinoline ring system with a chloro group at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position.<sup>[1]</sup> This substitution pattern, particularly the hydroxymethyl group, imparts reactivity and allows for hydrogen bonding, influencing its physical properties and potential biological interactions.<sup>[1]</sup>

Table 1: Identifiers and Nomenclature

Identifier	Value
Systematic Name	(2-chloro-6-methylquinolin-3-yl)methanol[ <a href="#">2</a> ]
CAS Number	123637-97-8[ <a href="#">1</a> ][ <a href="#">2</a> ]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClNO[ <a href="#">1</a> ][ <a href="#">2</a> ][ <a href="#">3</a> ]
Molecular Weight	207.66 g/mol [ <a href="#">1</a> ][ <a href="#">3</a> ]
InChI	InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3[ <a href="#">2</a> ]
InChI Key	JYQVWLZEYAYKHI-UHFFFAOYSA-N[ <a href="#">2</a> ]
Canonical SMILES	CC1=CC2=CC(=C(N=C2C=C1)Cl)CO[ <a href="#">2</a> ]

Table 2: Physical and Computed Properties

Property	Value	Source
Physical State	Solid at room temperature	[ <a href="#">1</a> ]
Melting Point	143-145 °C	[ <a href="#">1</a> ]
XLogP3-AA (Computed)	2.9	PubChem[ <a href="#">2</a> ]
Hydrogen Bond Donor Count	1	PubChem[ <a href="#">2</a> ]
Hydrogen Bond Acceptor Count	2	PubChem[ <a href="#">2</a> ]
Rotatable Bond Count	1	PubChem[ <a href="#">2</a> ]
Topological Polar Surface Area	33.1 Å <sup>2</sup>	PubChem[ <a href="#">2</a> ]
Solubility	Limited in water; Soluble in polar organic solvents (e.g., methanol, ethanol)	[ <a href="#">1</a> ]

## Experimental Protocols

The synthesis of **(2-chloro-6-methylquinolin-3-yl)methanol** is typically achieved via a two-step process, starting from the corresponding substituted acetanilide. The first step involves the formation of the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde, through a Vilsmeier-Haack reaction. The subsequent step is the reduction of the aldehyde to the primary alcohol.

### Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (Precursor)

This procedure is based on the well-established Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes.

#### Methodology:

- **Vilsmeier Reagent Preparation:** In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 3 equivalents) in an ice bath. Add phosphorus oxychloride ( $\text{POCl}_3$ , 15 equivalents) dropwise to the DMF with continuous stirring, maintaining the temperature below 5 °C.[4]
- **Reaction Mixture:** Once the addition is complete, add N-(4-methylphenyl)acetamide (p-acetotoluidide, 1 equivalent) portion-wise to the prepared Vilsmeier reagent.[4]
- **Heating:** After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 7-10 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, carefully pour the mixture onto crushed ice with stirring.[4]
- **Isolation:** The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude 2-chloro-6-methylquinoline-3-carbaldehyde can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethyl acetate.[4]

## Synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol

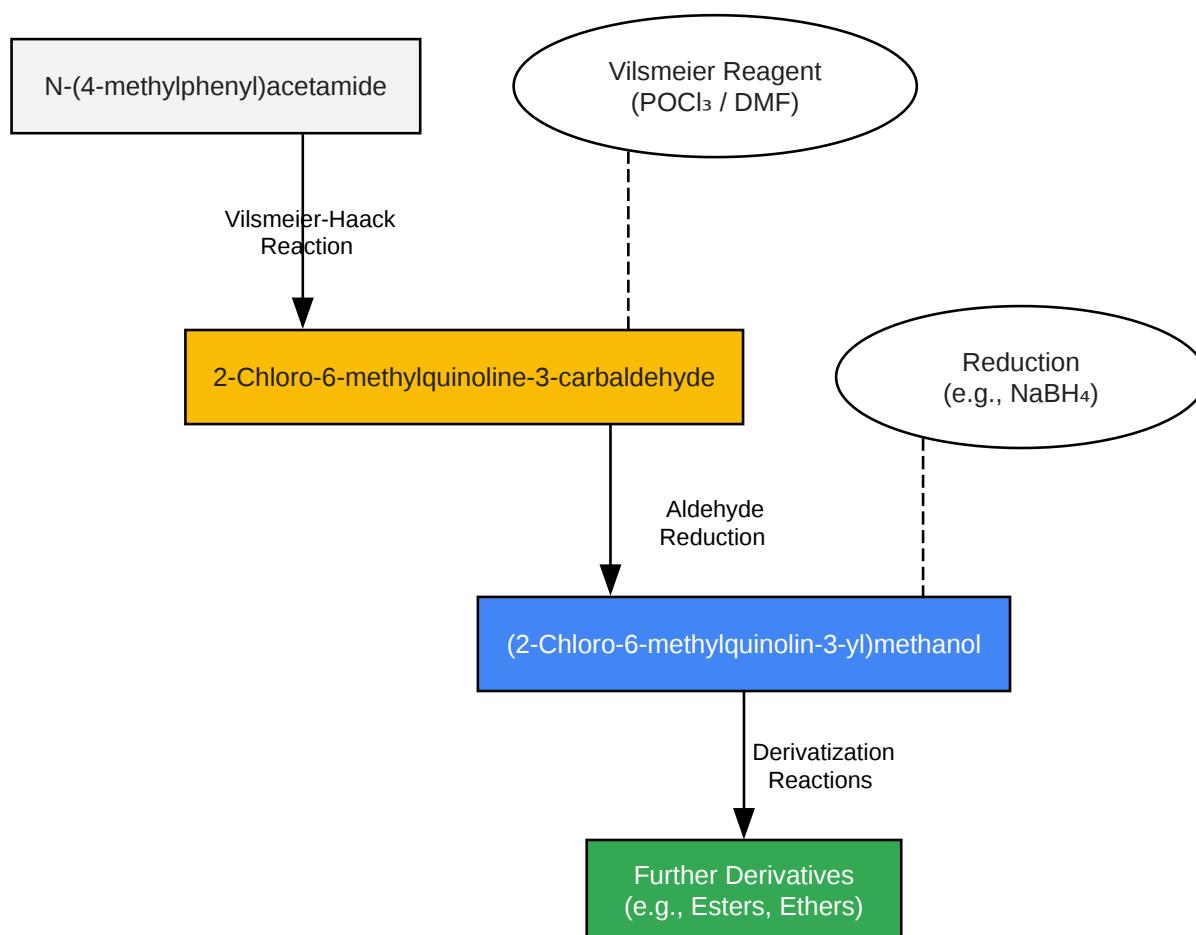
This protocol describes the reduction of the aldehyde intermediate to the target alcohol.

### Methodology:

- Reaction Setup: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Reduction: Cool the solution in an ice bath. Add sodium borohydride ( $\text{NaBH}_4$ , 1-1.5 equivalents) portion-wise to the stirred solution.[1][5]
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
- Work-up: Once the starting material is consumed, carefully add water to quench any remaining  $\text{NaBH}_4$ . Reduce the volume of methanol using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure **(2-chloro-6-methylquinolin-3-yl)methanol**.[1]

## Synthesis and Reaction Workflow

The logical workflow from a common starting material to the target compound and its potential for further reactions is a key aspect of its utility in synthetic chemistry.



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Caption: Synthetic workflow for **(2-chloro-6-methylquinolin-3-yl)methanol**.

## Spectral Data

Spectroscopic data is crucial for the structural confirmation of **(2-chloro-6-methylquinolin-3-yl)methanol**.

Table 3: Spectroscopic Data

Technique	Data
<sup>1</sup> H-NMR	In CDCl <sub>3</sub> , characteristic signals are observed: δ ~7.5-8.5 ppm (multiplets, aromatic protons), δ ~4.6 ppm (singlet, CH <sub>2</sub> OH), δ ~2.5 ppm (singlet, CH <sub>3</sub> ).[1]
<sup>13</sup> C-NMR	Data for the specific title compound is not readily available in the cited literature. Data for related derivatives suggest signals for the methyl carbon around 21.6 ppm and aromatic carbons in the 111-160 ppm range.
Infrared (IR)	Characteristic absorption bands are expected: a broad band in the 3200-3600 cm <sup>-1</sup> region (O-H stretch), bands in the 2800-3100 cm <sup>-1</sup> region (C-H stretch), and bands in the 1580-1600 cm <sup>-1</sup> range (aromatic C=C stretch).[1]
Mass Spectrometry (MS)	The molecular ion peak [M] <sup>+</sup> is observed at m/z 207. The spectrum exhibits a characteristic isotope pattern for a chlorine-containing compound. Fragmentation often involves the loss of the hydroxymethyl group (-CH <sub>2</sub> OH).[1]

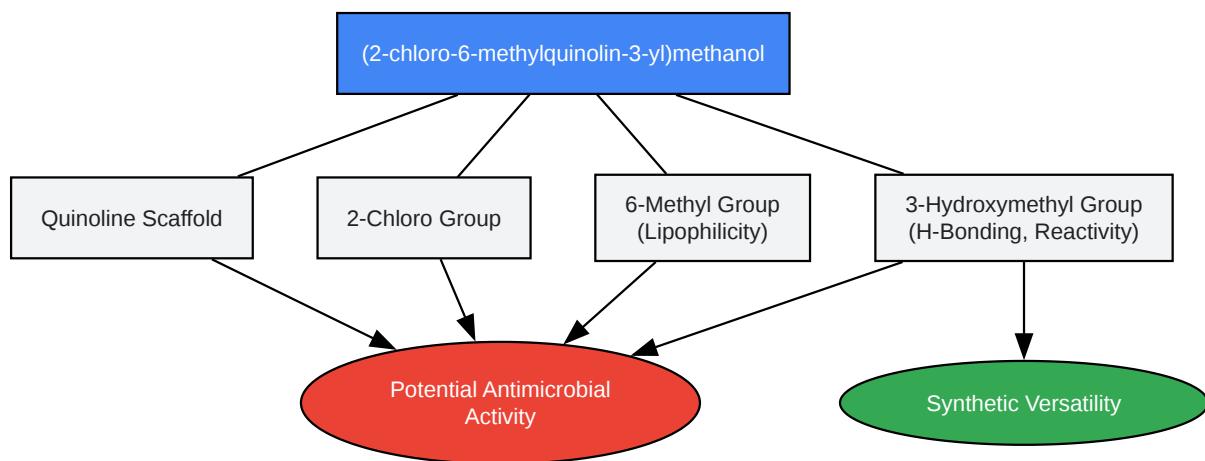
## Biological Activity and Applications

While the specific mechanism of action for **(2-chloro-6-methylquinolin-3-yl)methanol** has not been extensively studied, the quinoline core is a well-known pharmacophore.[1]

- Potential Antimicrobial and Antileishmanial Agent: Research into quinoline derivatives suggests that this compound may possess antimicrobial activity against bacteria and fungi, as well as potential antileishmanial properties.[1]
- Pharmaceutical Intermediate: Due to its functional groups, it serves as a valuable starting material or intermediate for the synthesis of more complex molecules and potential new drug candidates.[1]

- Materials Science: Functionalized quinolines can possess interesting optical and electronic properties, making them candidates for applications in materials science.[1]

The relationship between its structural features and potential bioactivity can be visualized as follows:



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Caption: Structure-activity relationship overview.

## Conclusion

**(2-Chloro-6-methylquinolin-3-yl)methanol** is a compound of significant interest due to the prevalence of the quinoline moiety in pharmacologically active agents. This guide has summarized the available data on its physical properties, a reliable synthetic route, and its key spectral features. While detailed experimental data for some properties are sparse in the literature, the information provided herein offers a solid foundation for researchers to utilize this compound in future studies, from new drug discovery to the development of novel materials.

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